molecular formula C12H10N4O2S B3022531 2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 362004-43-1

2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B3022531
CAS No.: 362004-43-1
M. Wt: 274.3 g/mol
InChI Key: YHYSWWVEIHWRHQ-UHFFFAOYSA-N
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Description

2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features both a triazole ring and an isoindole ring. The presence of these two rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. The triazole ring is known for its stability and biological activity, while the isoindole ring is often found in compounds with significant pharmacological properties.

Mechanism of Action

Target of Action

The primary target of the compound, also known as 2-(2-(5-Mercapto-1H-1,2,4-triazol-3-yl)ethyl)isoindoline-1,3-dione, is the heme protein . This protein plays a crucial role in the cytochrome P-450-dependent 14α-demethylation of lanosterol , a critical step in the biosynthesis of ergosterol, a major component of the fungal cell membrane .

Mode of Action

The compound interacts with its target, the heme protein, by forming hydrogen bonds . This interaction inhibits the cytochrome P-450-dependent 14α-demethylation of lanosterol , thereby disrupting the synthesis of ergosterol. The disruption in ergosterol synthesis leads to alterations in the cell membrane of the fungi, affecting its integrity and function .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . By inhibiting the 14α-demethylation step, it prevents the conversion of lanosterol to ergosterol . This leads to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols, which are toxic to the fungal cell . The downstream effects include disruption of cell membrane function and structure, inhibition of cell growth and replication, and ultimately cell death .

Pharmacokinetics

Hydrogen bonding can enhance solubility and permeability, which can potentially improve absorption and distribution . .

Result of Action

The compound’s action results in the disruption of the fungal cell membrane and inhibition of cell growth and replication . This leads to the death of the fungal cells . Therefore, the compound exhibits antimicrobial activities, with some derivatives found to possess good or moderate activities against certain bacterial strains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the formation of the triazole ring followed by its attachment to the isoindole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the triazole ring can be synthesized via the reaction of thiosemicarbazide with ethyl acetoacetate, followed by cyclization with hydrazine hydrate . The resulting triazole derivative is then reacted with phthalic anhydride to form the isoindole ring .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of triazole derivatives . This method involves the use of microwave reactors to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional heating methods.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Alkylated or acylated derivatives.

Properties

IUPAC Name

2-[2-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c17-10-7-3-1-2-4-8(7)11(18)16(10)6-5-9-13-12(19)15-14-9/h1-4H,5-6H2,(H2,13,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYSWWVEIHWRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=S)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione

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